![molecular formula C22H25Cl2N3O3S B2494862 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1216994-90-9](/img/structure/B2494862.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
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Description
Synthesis Analysis
The synthesis of related benzothiazole derivatives involves a sequence of reactions starting from 2-aminobenzothiazole, proceeding with intermediates such as chloroacetyl chloride, and culminating in the target compound through specific reaction pathways involving morpholine and other agents to introduce the desired functional groups (Bhoi et al., 2015).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including potential analogs of the compound of interest, has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the presence of desired functional groups and the overall molecular framework (Amir et al., 2011).
Chemical Reactions and Properties
Compounds in this category often exhibit a broad spectrum of chemical reactivity, engaging in reactions typical for amides, thiazoles, and chloro substituents. These reactions include nucleophilic substitutions and participation in the synthesis of more complex heterocyclic compounds (Dyachenko et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be inferred from the molecular structure and substituents. The presence of the morpholine and phenoxy groups suggests moderate to high solubility in organic solvents (Razak et al., 2015).
Scientific Research Applications
Anticonvulsant Applications
A study highlighted the synthesis and characterization of benzothiazole derivatives, including morpholino derivatives, as promising anticonvulsant agents. These compounds were synthesized, characterized by various analytical techniques, and subjected to in vivo anticonvulsant and acute toxicity screening. The findings suggest potential for further exploration within neurological disorders treatment (Amir et al., 2011).
Antitumor Properties
Another area of research involved the synthesis of new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, showing promise as anticancer agents. These compounds underwent screening for anticancer activity, indicating their potential use in developing new anticancer treatments (Horishny et al., 2020).
Antimicrobial Activity
Research on novel diastereoselective benzothiazole β-lactam conjugates derived from (benzo[d]thiazol-2-yl)phenol explored their antimicrobial activities. These compounds demonstrated moderate activities against various bacterial strains and showed potential as medicines based on their hemolytic activity and toxicity profiles (Alborz et al., 2018).
Synthetic Pathways
A novel synthesis approach using heteroaromatic amines to produce 2-azolylamino-2-thiazolin-4-ones was documented. This research provided valuable insights into synthetic chemistry, offering a new method for producing thiazoline derivatives with potential biological activities (Al-Zaydi et al., 2006).
Analgesic and Anti-inflammatory Agents
The synthesis of novel isoxazole derivatives and their evaluation for analgesic and antimicrobial activities were explored. Some compounds exhibited significant analgesic activity and high antibacterial and antifungal activities, suggesting their potential as analgesic and antimicrobial agents (Sahu et al., 2009).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c23-17-7-8-19-20(15-17)30-22(24-19)26(10-4-9-25-11-13-28-14-12-25)21(27)16-29-18-5-2-1-3-6-18;/h1-3,5-8,15H,4,9-14,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNDYHPCUGRLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride |
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